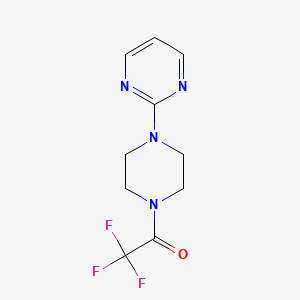

2,2,2-Trifluoro-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2,2-Trifluoro-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one is a fluorinated organic compound with the molecular formula C10H11F3N4O. This compound is characterized by the presence of a trifluoromethyl group, a pyrimidinyl group, and a piperazinyl group, making it a versatile molecule in various chemical and biological applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one typically involves the reaction of 2-pyrimidinylpiperazine with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is often stirred at low temperatures to ensure the complete formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Analyse Des Réactions Chimiques

Alkylation and Acylation Reactions

The piperazine nitrogen in this compound participates in alkylation and acylation reactions. For example:

-

Benzylation : Reaction with benzyl bromide in acetonitrile (MeCN) at 70°C for 24 hours in the presence of K₂CO₃ yields alkylated derivatives. This method achieved a 52% yield for 2-(4-benzylpiperazin-1-yl)pyrimidine, with purification via silica gel chromatography (EtOAc/hexane) .

-

Acylation : The trifluoroacetyl group can undergo nucleophilic substitution. In a La(OTf)₃-catalyzed reaction with ethyl 2-bromo-2,2-difluoroacetate under neat conditions at 50°C, bromodifluoroacetamide derivatives were synthesized in 68–82% yields .

| Reaction Type | Conditions | Yield | Key Observations |

|---|---|---|---|

| Benzylation | MeCN, K₂CO₃, 70°C, 24 h | 52% | Requires excess alkyl halide |

| Acylation | Neat, La(OTf)₃, 50°C, 2 h | 68–82% | High regioselectivity |

Catalytic Functionalization

Chiral phase-transfer catalysts (e.g., cinchona alkaloid analogs) enable enantioselective modifications. For instance:

-

Aza-Michael Cyclization : Using a cinchona alkaloid analog at low temperatures (−20°C) with potassium phosphate as a base, enantiomeric excess (ee) of up to 76% was achieved. Crystallization of the (S,S)-di-p-tolyltartrate salt increased ee to >99% .

Stability and Reactivity of the Trifluoroacetyl Group

The trifluoroacetyl group exhibits stability under basic and acidic conditions but is susceptible to hydrolysis:

-

Hydrolysis : Basic hydrolysis of the trifluoroacetyl derivative (e.g., using aqueous NaOH) cleaves the ketone group, yielding carboxylic acid derivatives. This step is critical in multi-step syntheses to modify downstream reactivity .

Heterocyclic Ring Modifications

The pyrimidin-2-yl substituent participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions:

Synthetic Challenges and Optimizations

Key synthetic hurdles include:

Spectroscopic Characterization

-

¹H NMR : Peaks for the pyrimidine ring appear at δ 8.33 (d, J = 4.8 Hz) and δ 6.56 (t, J = 4.7 Hz), while piperazine protons resonate at δ 3.92–3.74 .

-

¹³C NMR : The trifluoroacetyl carbon is observed at δ 157.9 (t, J = 26.5 Hz) .

This compound’s reactivity is shaped by its trifluoroacetyl group’s electrophilicity, the piperazine ring’s nucleophilicity, and the pyrimidine ring’s aromaticity. Optimized protocols for alkylation, acylation, and cross-coupling, alongside enantioselective catalysis, highlight its versatility in synthetic chemistry .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is primarily explored for its pharmacological properties due to its structural similarity to known bioactive molecules. The inclusion of the pyrimidine and piperazine moieties suggests potential interactions with various receptors in the central nervous system (CNS).

Case Studies and Findings

- Antidepressant Activity : Research indicates that derivatives of piperazine can exhibit anxiolytic and antidepressant effects. For instance, compounds similar to 2,2,2-trifluoro derivatives have shown efficacy in modulating serotonin receptors, which are crucial in mood regulation .

- Anticancer Properties : Some piperazine derivatives have been identified as having anticancer properties. The trifluoromethyl group may enhance the potency of these compounds against certain cancer cell lines by improving their metabolic stability and bioavailability .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies.

Research Insights

- Receptor Interaction : Similar compounds have been studied for their roles as antagonists or agonists at various adrenergic and serotonergic receptors. For example, pyrimidinylpiperazine derivatives have been noted for their selective action on α2-adrenergic receptors .

Synthetic Chemistry

The synthesis of this compound serves as a useful method for producing other complex molecules. Its synthesis can be optimized for high yields and purity.

Synthetic Pathways

Several synthetic routes have been proposed to create this compound efficiently:

- Fluorination Reactions : Utilizing fluorinated reagents to introduce the trifluoromethyl group.

- Piperazine Derivatives : Modifying existing piperazine structures through substitution reactions to yield new derivatives with enhanced activity profiles.

Material Science

The unique properties of trifluoromethyl compounds lend themselves well to applications in material science, particularly in developing new polymers or coatings that require specific hydrophobic characteristics.

Mécanisme D'action

The mechanism of action of 2,2,2-Trifluoro-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperazinyl and pyrimidinyl groups contribute to the binding affinity and specificity of the compound towards its targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone: Similar structure with a hydroxyethyl group instead of a pyrimidinyl group.

1-Trifluoroacetyl piperidine: Contains a piperidine ring instead of a piperazine ring.

Uniqueness

2,2,2-Trifluoro-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one is unique due to the presence of the pyrimidinyl group, which imparts specific biological activities and enhances its potential as a therapeutic agent. The trifluoromethyl group also contributes to its distinct chemical properties, making it a valuable compound in various research fields .

Activité Biologique

2,2,2-Trifluoro-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one is a fluorinated compound with potential therapeutic applications. Its structure features a trifluoroethyl group and a piperazine moiety linked to a pyrimidine ring, which may contribute to its biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C12H13F3N4O. The presence of trifluoromethyl groups often enhances the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

1. Antitumor Activity

Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation. For instance, a related compound demonstrated significant inhibitory effects on BRAF(V600E) and EGFR pathways, which are crucial in many cancers .

Table 1: Antitumor Activity of Related Compounds

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | BRAF(V600E) | 0.5 | |

| Compound B | EGFR | 0.3 | |

| Compound C | Aurora-A kinase | 0.7 |

2. Antimicrobial Activity

Pyrimidine derivatives have also been evaluated for their antimicrobial properties. Some studies report that these compounds exhibit significant antibacterial and antifungal activities against various pathogens .

3. Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects. Research indicates that they may act as anxiolytics or antidepressants by modulating neurotransmitter systems .

The mechanisms through which this compound exerts its biological effects may involve:

1. Kinase Inhibition

Many pyrimidine-based compounds act as kinase inhibitors. They can bind to the ATP-binding site of kinases like EGFR and BRAF, thus preventing their activation and downstream signaling .

2. Interaction with Receptors

The piperazine ring may facilitate interaction with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), contributing to the compound's neuropharmacological profile .

Case Studies

Several case studies have highlighted the potential of similar compounds in clinical settings:

Case Study 1: Antitumor Efficacy

A study evaluated a compound structurally related to this compound in a mouse model of melanoma. The results indicated a significant reduction in tumor size compared to controls .

Case Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus showed that a related compound had an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, demonstrating its potential as an antimicrobial agent .

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N4O/c11-10(12,13)8(18)16-4-6-17(7-5-16)9-14-2-1-3-15-9/h1-3H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMVNWLWFQNPTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.